molecular formula C19H11NO3S B3011020 (2E)-2-[(2-nitrophenyl)methylidene]-1H,2H-naphtho[2,1-b]thiophen-1-one CAS No. 405270-85-1

(2E)-2-[(2-nitrophenyl)methylidene]-1H,2H-naphtho[2,1-b]thiophen-1-one

Cat. No.: B3011020
CAS No.: 405270-85-1
M. Wt: 333.36
InChI Key: LFRZIRQRGALBEI-GZTJUZNOSA-N
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Description

(2E)-2-[(2-nitrophenyl)methylidene]-1H,2H-naphtho[2,1-b]thiophen-1-one is an organic compound that belongs to the class of naphthothiophenes This compound is characterized by the presence of a naphtho[2,1-b]thiophene core, which is a fused ring system containing both naphthalene and thiophene units

Scientific Research Applications

(2E)-2-[(2-nitrophenyl)methylidene]-1H,2H-naphtho[2,1-b]thiophen-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(2-nitrophenyl)methylidene]-1H,2H-naphtho[2,1-b]thiophen-1-one typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where an aldehyde reacts with a compound containing an active methylene group in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and bases like piperidine or pyridine. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(2-nitrophenyl)methylidene]-1H,2H-naphtho[2,1-b]thiophen-1-one can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitrophenyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism of action of (2E)-2-[(2-nitrophenyl)methylidene]-1H,2H-naphtho[2,1-b]thiophen-1-one involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the naphtho[2,1-b]thiophene core can interact with various biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-2-[(2-nitrophenyl)methylidene]-1H,2H-naphtho[2,1-b]thiophen-1-one is unique due to its specific structural features, such as the combination of a naphtho[2,1-b]thiophene core and a nitrophenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(2E)-2-[(2-nitrophenyl)methylidene]benzo[e][1]benzothiol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11NO3S/c21-19-17(11-13-6-2-4-8-15(13)20(22)23)24-16-10-9-12-5-1-3-7-14(12)18(16)19/h1-11H/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFRZIRQRGALBEI-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=O)C(=CC4=CC=CC=C4[N+](=O)[O-])S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=O)/C(=C\C4=CC=CC=C4[N+](=O)[O-])/S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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